1,2,4,5-Benzenetetracarbonyl tetrachloride

概要

説明

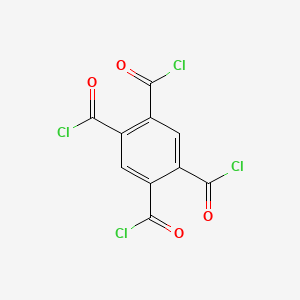

1,2,4,5-Benzenetetracarbonyl tetrachloride is a chemical compound with the molecular formula C₁₀H₂Cl₄O₄ This compound is a derivative of 1,2,4,5-benzenetetracarboxylic acid and is primarily used in organic synthesis as an acylating agent .

準備方法

1,2,4,5-Benzenetetracarbonyl tetrachloride can be synthesized through the reaction of 1,2,4,5-benzenetetracarboxylic acid with thionyl chloride in the presence of a catalyst such as triethylamine . The reaction typically involves heating the mixture to facilitate the formation of the tetrachloride compound. The overall reaction can be represented as follows:

C6H2(COOH)4+4SOCl2→C6H2(COCl)4+4SO2+4HCl

In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

化学反応の分析

1,2,4,5-Benzenetetracarbonyl tetrachloride undergoes various chemical reactions, including:

Acylation Reactions: It is commonly used as an acylating agent in organic synthesis to introduce acyl groups into other molecules.

Hydrolysis: When exposed to water, it hydrolyzes to form 1,2,4,5-benzenetetracarboxylic acid and hydrochloric acid.

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reagents and conditions used .

科学的研究の応用

Coordination Chemistry

Ligand for Metal-Organic Frameworks (MOFs)

1,2,4,5-Benzenetetracarbonyl tetrachloride serves as a ligand in the formation of metal-organic frameworks (MOFs). Its four carboxylic groups allow it to coordinate with various metal ions, leading to the creation of stable and complex structures. These frameworks are utilized for gas storage, separation processes, and catalysis due to their tunable porosity and surface area.

- Case Study: Lanthanide Coordination Polymers

Research has shown that reactions involving this compound and lanthanide ions result in several families of coordination polymers. These materials exhibit unique luminescent properties valuable in optoelectronic applications .

Materials Science

Synthesis of Functionalized Graphene Oxide

The compound is employed as a crosslinking agent in the synthesis of functionalized graphene oxide (GO). The incorporation of this compound enhances the mechanical properties and chemical stability of GO composites.

- Application in Water Desalination

In a study focusing on thin-film composite membranes for nanofiltration (NF), the addition of chlorinated GO improved salt rejection rates while maintaining acceptable permeance levels. This modification demonstrates potential applications in water purification technologies .

Polymer Chemistry

Enhancement of Polyester Properties

this compound is used to modify the thermal and mechanical properties of aliphatic polyesters. By copolymerizing with unsaturated poly(butylene adipate-co-butylene itaconate), researchers have observed significant improvements in rigidity and thermal stability.

- Case Study: Copolyester Synthesis

A study revealed that incorporating 0.1 mole% of this compound into the polyester matrix resulted in enhanced crystallization kinetics and mechanical strength. The findings indicate that even small concentrations can substantially affect the material's properties .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Coordination Chemistry | Ligand in MOFs | Enhanced stability and functionality for gas storage |

| Materials Science | Crosslinking agent for functionalized GO | Improved mechanical properties and chemical stability |

| Polymer Chemistry | Modifier for aliphatic polyesters | Increased rigidity and thermal stability |

作用機序

The mechanism by which 1,2,4,5-benzenetetracarbonyl tetrachloride exerts its effects primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the presence of the electron-withdrawing carbonyl groups, which make the carbon atoms more susceptible to nucleophilic attack .

類似化合物との比較

1,2,4,5-Benzenetetracarbonyl tetrachloride can be compared with other similar compounds, such as:

1,2,4,5-Benzenetetracarboxylic Acid: This is the parent compound from which the tetrachloride is derived.

1,2,4,5-Benzenetetracarbonyl Dichloride: This compound has only two chlorine atoms and is less reactive compared to the tetrachloride.

Trimesoyl Chloride: Another acylating agent used in similar applications but with a different structure and reactivity profile.

The uniqueness of this compound lies in its high reactivity and versatility as an acylating agent, making it valuable in various synthetic applications .

生物活性

1,2,4,5-Benzenetetracarbonyl tetrachloride (CAS No. 7710-20-5) is a complex organic compound known for its unique structural properties and potential applications in various fields, including materials science and biochemistry. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its tetracarbonyl structure with four carbonyl groups attached to a benzene ring. This configuration imparts significant reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10Cl4O4 |

| Molecular Weight | 303.84 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7710-20-5 |

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The following mechanisms have been proposed:

- Endocrine Disruption : Studies indicate that this compound may exhibit endocrine-disrupting properties, affecting hormonal balance in organisms .

- Cytotoxicity : Research has demonstrated cytotoxic effects in certain cell lines, suggesting potential applications in cancer therapy .

- Enzymatic Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that exposure to the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Endocrine Disruption Assessment

In an assessment of endocrine activity using the GREENSCREEN® method, this compound was classified as a potential endocrine disruptor. This classification was based on its ability to bind to hormone receptors and alter hormonal signaling pathways .

Toxicological Studies

Toxicological evaluations have revealed that this compound exhibits varying levels of toxicity depending on the exposure route and concentration. In vitro studies have shown significant cytotoxicity at concentrations above 10 µM in human cell lines.

Environmental Impact

Research indicates that this compound can persist in environmental settings due to its stable chemical structure. Its potential ecological effects include disruption of aquatic life through endocrine mechanisms.

特性

IUPAC Name |

benzene-1,2,4,5-tetracarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGBYWBFWZVPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064774 | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7710-20-5 | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7710-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007710205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。